N-Desmethyl Toremifene Hydrochloride Salt is a significant metabolite of Toremifene, a selective estrogen receptor modulator (SERM). This compound, with a molecular formula of and a molecular weight of 428.39 g/mol, plays an essential role in pharmaceutical research and testing, particularly in the context of breast cancer treatment and hormonal therapies. Its classification indicates that it poses acute toxicity risks and can cause eye damage or irritation, thus necessitating careful handling in laboratory settings .
The synthesis of N-Desmethyl Toremifene Hydrochloride Salt primarily involves the demethylation of Toremifene. This process typically employs demethylating agents such as boron tribromide or lithium aluminum hydride under controlled reaction conditions. The reaction requires precise temperature control to achieve optimal yields and purity.
N-Desmethyl Toremifene Hydrochloride Salt features a complex molecular structure characterized by its unique arrangement of atoms:
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24;
.The structure reveals the presence of a chlorine atom, which is critical for its biological activity.
N-Desmethyl Toremifene Hydrochloride Salt participates in various chemical reactions typical of selective estrogen receptor modulators:
These reactions are crucial for understanding the compound's role in pharmacology and its potential therapeutic effects.
N-Desmethyl Toremifene Hydrochloride Salt exerts its biological effects primarily through its interaction with estrogen receptors. The mechanism can be summarized as follows:
This dual action is significant in cancer therapy, particularly in managing hormone-sensitive tumors.
N-Desmethyl Toremifene Hydrochloride Salt exhibits several notable physical and chemical properties:
These properties are essential for handling, storage, and application in scientific research .
N-Desmethyl Toremifene Hydrochloride Salt has several important applications in scientific research:
The compound's relevance extends across multiple domains within biomedical research, emphasizing its importance in ongoing studies related to hormone-related therapies.
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4